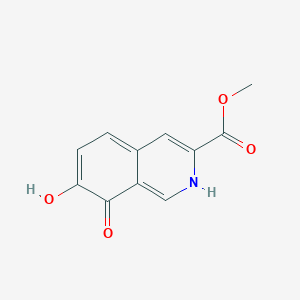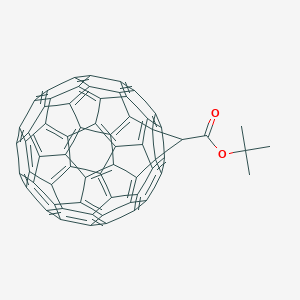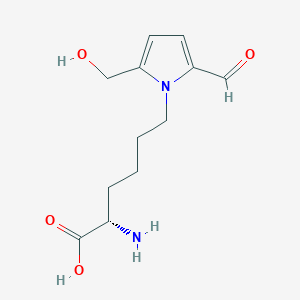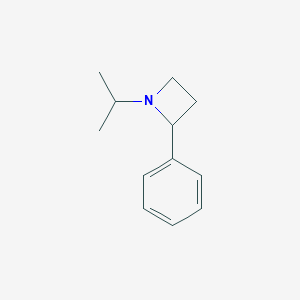
N-isopropyl-2-phenylazetidine
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and stability under various conditions. It also includes chemical properties like acidity or basicity, reactivity with other compounds, and susceptibility to oxidation or reduction .Applications De Recherche Scientifique
Reductive Opening and Functionalization
N-isopropyl-2-phenylazetidine is used in the reductive opening of azetidines with lithium, leading to dianions which, upon treatment with various electrophiles, yield functionalized amines. This process is significant for synthesizing compounds from more stable benzylic intermediates, as demonstrated by Almena, Foubelo, and Yus (1994) (Almena, Foubelo, & Yus, 1994).
Synthesis from β-chloroimines
Kimpe and Stevens (1993) describe the synthesis of 2-alkyl- and 2-phenylazetidines from β-chloroimines, involving the addition of organometallic reagents across the imino bond of β-chloroimine, followed by intramolecular nucleophilic substitution to yield 2-substituted azetidines (Kimpe & Stevens, 1993).
Functional Poly(N-isopropylacrylamide) Synthesis
Brisson et al. (2016) explored the copolymerization of N-isopropylacrylamide with aldehyde functional monomers, leading to the synthesis of temperature-responsive, histidine-functional polymers. These polymers exhibit unique properties like sharp Lower Critical Solution Temperatures (LCST) and responsive self-assembly (Brisson et al., 2016).
Azetidines Synthesis for Monoamine Oxidase Inhibition
The synthesis of 3-amino-2-phenylazetidine and its analogs by Wells and Tarwater (1971) showed activity against monoamine oxidase, an important aspect in the context of biochemical studies (Wells & Tarwater, 1971).
DNA Probe Modifications
Urdea et al. (1988) synthesized N4-[N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl]-5'-O-dimethoxy trityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropyl-methylphosphoramidite+++, a derivative used in DNA probe modifications for enhanced detection in various hybridization assays (Urdea et al., 1988).
Polymerization Studies
Oike, Washizuka, and Tezuka (2000) studied the cationic ring-opening polymerization of N-phenylazetidine, which is closely related to N-isopropyl-2-phenylazetidine, for the production of poly(NPA) and poly(THF)-block-poly(NPA) copolymer (Oike, Washizuka, & Tezuka, 2000).
Biological Cell Detachment Applications
Cooperstein and Canavan (2010) highlighted the use of poly(N-isopropyl acrylamide) (pNIPAM) substrates, derived from N-isopropylacrylamide, in nondestructive release of biological cells and proteins, underlining its significance in bioengineering applications (Cooperstein & Canavan, 2010).
Therapeutic Applications
Although slightly deviating from the chemical structure, studies like that of Sartorelli and Tsunamura (1966) on N-isopropyl-α-(2-methylhydrazino)-p-toluamide, which is structurally related, provide insights into potential therapeutic applications and biochemical modes of action relevant to N-isopropyl-2-phenylazetidine (Sartorelli & Tsunamura, 1966).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-1-propan-2-ylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(2)13-9-8-12(13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYFGCVSSYLSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-phenylazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
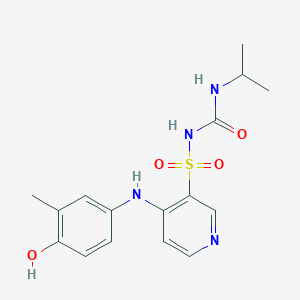
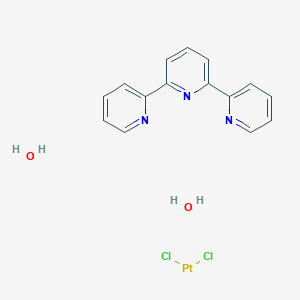
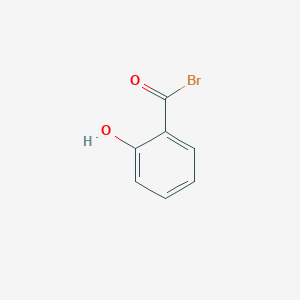
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
